FGFR1/FGFR2 Co-Crystal Structure Engagement Versus Classical Type I EGFR Inhibitors (PDB-Guided Selectivity Basis)
The (6S)-6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine motif (the 2-amino analog directly derived from the 2-phenyl scaffold) co-crystallizes with FGFR1 and FGFR2 in the inactive DFG-out conformation, exploiting hydrophobic motifs that are inaccessible to classical quinazoline-based EGFR inhibitors such as erlotinib, which bind the active conformation [1]. While class-level ATP-competitive quinazolines (e.g., erlotinib) have EGFR IC50 values of approximately 0.11 μM in some assays [2], the dihydrobenzo[h]quinazoline scaffold confers a distinct inactive-state binding mode documented by X-ray crystallography [1]. This structural divergence is the mechanistic basis for FGFR-over-EGFR selectivity, allowing targeted FGFR research applications that typical 4-anilinoquinazoline EGFR inhibitors cannot address.
| Evidence Dimension | Kinase binding mode (protein conformation selectivity) |
|---|---|
| Target Compound Data | DFG-out inactive conformation of FGFR1/FGFR2 (PDB 3RHX, 3RI1) [1] |
| Comparator Or Baseline | Erlotinib: active EGFR conformation; quinazoline-based EGFR inhibitor [2] |
| Quantified Difference | Inactive-state FGFR engagement vs. active-state EGFR engagement; cannot be expressed as a single numerical difference; structural mode is mutually exclusive |
| Conditions | X-ray co-crystallography at 2.10 Å resolution |
Why This Matters
This structure-based differentiation ensures that the 2-phenyl-5,6-dihydrobenzo[h]quinazoline scaffold is fit-for-purpose in FGFR-focused programs, preventing procurement errors where EGFR-optimized quinazolines are misapplied to FGFR research.
- [1] RCSB PDB. 3RHX: Crystal structure of the catalytic domain of FGFR1 kinase in complex with ARQ 069. 2011. https://www.rcsb.org/structure/3RHX; 3RI1: FGFR2 kinase in complex with ARQ 069. https://www.rcsb.org/structure/3RI1 View Source
- [2] Mahmoud AM, et al. Synthesis and in vitro anticancer evaluation of some fused indazoles, quinazolines and quinolines as potential EGFR inhibitors. 2019. Erlotinib IC50 = 0.11 ± 0.01 μM. View Source
